molecular formula C11H18N2O2 B2751765 (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol CAS No. 129170-43-0

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol

Cat. No.: B2751765
CAS No.: 129170-43-0
M. Wt: 210.277
InChI Key: QYGLNAUVXLNBNS-QWRGUYRKSA-N
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Description

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol is a chiral compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group and a dimethylamino group attached to a propane-1,3-diol backbone.

Scientific Research Applications

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol typically involves several steps. One common method includes the reduction of a precursor compound, such as a nitrobenzene derivative, followed by the introduction of the dimethylamino group through a substitution reaction. The final step often involves the resolution of the racemic mixture to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol include:

    (1R,2R)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol: The enantiomer of the compound.

    (1S,2S)-1-(4-nitrophenyl)-2-(dimethylamino)propane-1,3-diol: A nitro derivative.

    (1S,2S)-1-(4-aminophenyl)-2-(methylamino)propane-1,3-diol: A methylamino derivative.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both the aminophenyl and dimethylamino groups

Properties

IUPAC Name

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLNAUVXLNBNS-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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